N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide
CAS No.: 864938-56-7
Cat. No.: VC7756410
Molecular Formula: C18H15N3O3
Molecular Weight: 321.336
* For research use only. Not for human or veterinary use.
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide - 864938-56-7](/images/structure/VC7756410.png)
Specification
CAS No. | 864938-56-7 |
---|---|
Molecular Formula | C18H15N3O3 |
Molecular Weight | 321.336 |
IUPAC Name | N-[2-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Standard InChI | InChI=1S/C18H15N3O3/c22-18(16-11-23-9-10-24-16)21-13-6-2-1-5-12(13)17-19-14-7-3-4-8-15(14)20-17/h1-8,11H,9-10H2,(H,19,20)(H,21,22) |
Standard InChI Key | NEIMXLJWDPPUOC-UHFFFAOYSA-N |
SMILES | C1COC(=CO1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a benzimidazole core fused to a phenyl group, which is further connected to a 5,6-dihydro-1,4-dioxine ring via a carboxamide linker. This arrangement creates a planar benzimidazole system conjugated with a flexible dioxine scaffold, enabling potential interactions with biological targets.
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 372.36 g/mol |
Hybridization | sp² (aromatic), sp³ (dioxine) |
Functional Groups | Benzimidazole, carboxamide, ether |
The benzimidazole moiety () contributes aromaticity and hydrogen-bonding capacity, while the dioxine ring () introduces conformational flexibility .
Synthesis and Optimization
Synthetic Pathways
Drawing from methodologies for analogous compounds , the synthesis likely involves:
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Benzimidazole Formation: Condensation of o-phenylenediamine with a carbonyl source (e.g., aldehyde) in the presence of sulfur and N,N-dimethylformamide (DMF) .
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Dioxine Carboxamide Coupling: Amide bond formation between the benzimidazole-phenyl intermediate and 5,6-dihydro-1,4-dioxine-2-carboxylic acid using coupling agents like EDCl/HOBt.
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
1 | DMF, sulfur, 80°C, 12 hr | 65–75 |
2 | EDCl, HOBt, DCM, rt, 24 hr | 50–60 |
Analytical Characterization
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NMR Spectroscopy: NMR would reveal aromatic protons (δ 7.2–8.1 ppm) and dioxine methylenes (δ 4.2–4.5 ppm).
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Mass Spectrometry: ESI-MS expected to show [M+H] at m/z 373.36 .
Physicochemical Properties
Solubility and Stability
The compound is predicted to exhibit:
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Low aqueous solubility due to aromaticity but improved solubility in polar aprotic solvents (e.g., DMSO).
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pH-dependent stability, with hydrolysis risks under acidic/basic conditions at elevated temperatures.
Table 3: Predicted Physicochemical Data
Property | Value |
---|---|
LogP (octanol-water) | 2.8 ± 0.3 |
pKa | 4.1 (imidazole NH) |
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